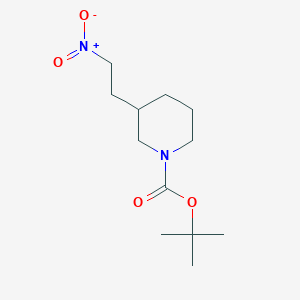
2-Acetamido-4-phenylthiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-4-phenylthiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-phenylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 4-phenylthiophene-3-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-phenylthiophene-3-carboxylic acid is coupled with an acetamido-substituted aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-4-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Acetamido-4-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 2-Acetamido-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylthiophene-3-carboxylic acid: Lacks the acetamido group, making it less versatile in terms of hydrogen bonding interactions.
2-Acetamido-3-phenylthiophene: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological activity.
Uniqueness
2-Acetamido-4-phenylthiophene-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which provide a combination of hydrogen bonding and ionic interaction capabilities. This dual functionality enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development.
Propriétés
Formule moléculaire |
C13H11NO3S |
|---|---|
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
2-acetamido-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-8(15)14-12-11(13(16)17)10(7-18-12)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
XDLBCQUVVIHWQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)

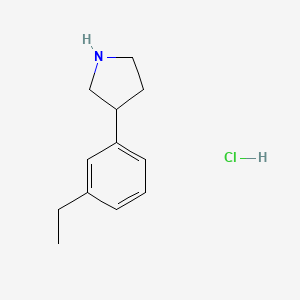
![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
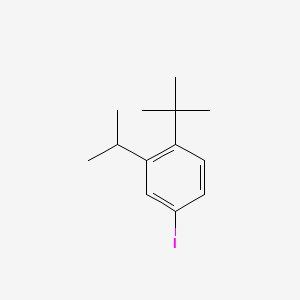
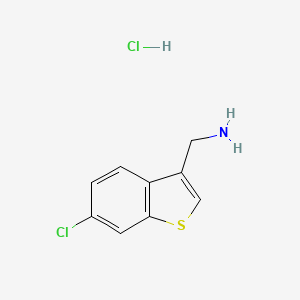


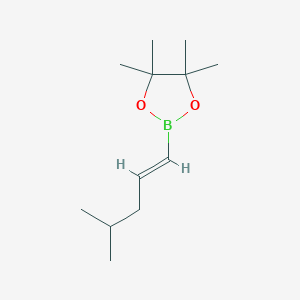
![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)

![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
